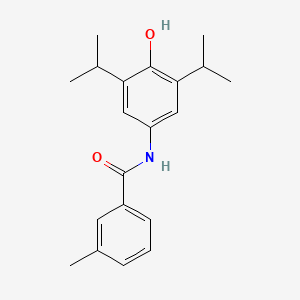

N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide” is a chemical compound with the molecular formula C20H25NO2 . It has an average mass of 311.418 Da and a monoisotopic mass of 311.188538 Da .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide” consists of 20 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide” include an average mass of 311.418 Da and a monoisotopic mass of 311.188538 Da .Aplicaciones Científicas De Investigación

Biosensor Development

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, closely related to N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide, has been utilized in the development of high-sensitivity biosensors. For instance, a study by Karimi-Maleh et al. (2014) demonstrated the use of a modified carbon paste electrode incorporating this compound for the electrocatalytic determination of glutathione and piroxicam. This biosensor showed potent electron mediating behavior and successfully determined analytes in real samples (Karimi-Maleh et al., 2014).

Polymer Synthesis

In the field of polymer chemistry, similar compounds have been synthesized for the development of new materials. Butt et al. (2005) synthesized novel aromatic polyimides using diamines, including derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. These polymers displayed solubility in various organic solvents and exhibited thermal degradation temperatures ranging from 240°C to 550°C (Butt et al., 2005).

Drug Metabolism Studies

Compounds structurally related to N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide have been studied for their metabolism in drug development processes. Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and degradation pathways of these compounds (Ross et al., 1983).

Environmental Analysis

The compound's derivatives have also been applied in environmental analysis. Ye et al. (2008) developed a sensitive method for measuring environmental phenols, including parabens and triclosan, in human milk. This method utilized high-performance liquid chromatography-tandem mass spectrometry, showcasing the analytical applications of such compounds (Ye et al., 2008).

Cancer Research

In cancer research, structurally similar compounds have shown potential as therapeutic agents. Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein inhibitors that exhibited promising properties for cancer treatment. This compound effectively arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Propiedades

IUPAC Name |

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-12(2)17-10-16(11-18(13(3)4)19(17)22)21-20(23)15-8-6-7-14(5)9-15/h6-13,22H,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNWAEYCUJCUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)C(C)C)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)

![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)

![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)